SR 1824

Descripción general

Descripción

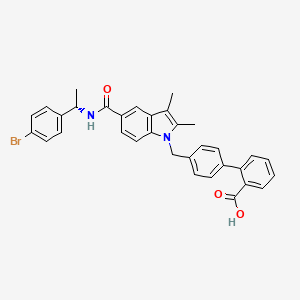

SR 1824 es un ligando no agonista para el receptor gamma activado por proliferadores de peroxisomas (PPARγ). Este compuesto es conocido por su capacidad para bloquear la fosforilación mediada por la quinasa 5 dependiente de ciclina (Cdk5), lo que tiene implicaciones significativas en el tratamiento de la diabetes. This compound ha mostrado efectos antidiabéticos al modular la actividad de PPARγ sin activarlo .

Aplicaciones Científicas De Investigación

SR 1824 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar la modulación de la actividad de PPARγ y sus efectos en diversas vías bioquímicas.

Biología: Se investiga su papel en la regulación de la expresión génica y el metabolismo celular.

Medicina: Se explora como un posible agente terapéutico para el tratamiento de la diabetes y otros trastornos metabólicos.

Industria: Se utiliza en el desarrollo de nuevos medicamentos y estrategias terapéuticas dirigidas a PPARγ.

Mecanismo De Acción

SR 1824 ejerce sus efectos uniéndose a PPARγ y bloqueando su fosforilación por Cdk5. Esto evita la desregulación de los genes involucrados en el metabolismo de la glucosa y los lípidos, lo que ejerce efectos antidiabéticos. Los objetivos moleculares incluyen PPARγ y Cdk5, y las vías involucradas están relacionadas con la sensibilidad a la insulina y la regulación metabólica .

Compuestos similares:

Rosiglitazona: Un agonista de PPARγ utilizado en el tratamiento de la diabetes.

Pioglitazona: Otro agonista de PPARγ con aplicaciones terapéuticas similares.

Comparación: this compound es único en que modula la actividad de PPARγ sin activarlo, a diferencia de la rosiglitazona y la pioglitazona, que son agonistas completos. Este mecanismo de acción único permite que this compound ejerza efectos antidiabéticos con potencialmente menos efectos secundarios relacionados con la activación de PPARγ .

Análisis Bioquímico

Biochemical Properties

SR 1824 plays a significant role in biochemical reactions, particularly in relation to the peroxisome proliferator-activated receptor γ (PPARγ). It interacts with this nuclear receptor and blocks the phosphorylation mediated by cyclin-dependent kinase 5 (Cdk5) . The nature of these interactions involves the modulation of gene expression, which is crucial in metabolic processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways and gene expression . Specifically, it blocks Cdk5-mediated phosphorylation, which can cause dysregulation of genes whose expression is altered in conditions such as obesity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PPARγ. By acting as a non-agonist ligand, this compound blocks Cdk5-mediated phosphorylation . This action can lead to changes in gene expression, affecting the regulation of metabolic processes .

Dosage Effects in Animal Models

Preliminary studies suggest that it may have potential therapeutic effects in the treatment of diabetes .

Metabolic Pathways

This compound is involved in the PPARγ pathway, interacting with this nuclear receptor and influencing metabolic processes

Transport and Distribution

It is likely that its interaction with PPARγ influences its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interaction with PPARγ

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de SR 1824 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de diversos grupos funcionales. Las condiciones de reacción suelen incluir el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar las transformaciones químicas deseadas.

Métodos de producción industrial: La producción industrial de this compound probablemente implicaría una síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, equipos de síntesis automatizados y medidas estrictas de control de calidad para asegurar la consistencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones: SR 1824 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica la sustitución de un grupo funcional por otro.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.

Comparación Con Compuestos Similares

Rosiglitazone: An agonist of PPARγ used in the treatment of diabetes.

Pioglitazone: Another PPARγ agonist with similar therapeutic applications.

Comparison: SR 1824 is unique in that it modulates PPARγ activity without activating it, unlike rosiglitazone and pioglitazone, which are full agonists. This unique mechanism of action allows this compound to exert anti-diabetic effects with potentially fewer side effects related to PPARγ activation .

Propiedades

IUPAC Name |

2-[4-[[5-[[(1S)-1-(4-bromophenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29BrN2O3/c1-20-22(3)36(19-23-8-10-25(11-9-23)28-6-4-5-7-29(28)33(38)39)31-17-14-26(18-30(20)31)32(37)35-21(2)24-12-15-27(34)16-13-24/h4-18,21H,19H2,1-3H3,(H,35,37)(H,38,39)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMXDCXJXYASGW-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301104890 | |

| Record name | 4′-[[5-[[[(1S)-1-(4-Bromophenyl)ethyl]amino]carbonyl]-2,3-dimethyl-1H-indol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338259-06-5 | |

| Record name | 4′-[[5-[[[(1S)-1-(4-Bromophenyl)ethyl]amino]carbonyl]-2,3-dimethyl-1H-indol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338259-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-[[5-[[[(1S)-1-(4-Bromophenyl)ethyl]amino]carbonyl]-2,3-dimethyl-1H-indol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione](/img/structure/B591157.png)

![6,7-Diazabicyclo[3.2.2]non-6-EN-3-imine](/img/structure/B591159.png)

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B591173.png)